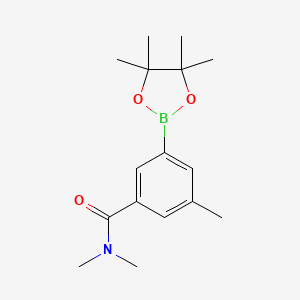

N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N,N,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-functionalized benzamide derivative with the molecular formula C₁₆H₂₄BNO₃ and a molecular weight of 289.19 g/mol . The compound features a benzamide core substituted with three methyl groups (two on the amide nitrogen and one at the 3-position of the benzene ring) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 5-position. Its structure enables applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the reactivity of the boronate ester moiety . The compound is typically stored at 2–8°C to maintain stability .

Properties

IUPAC Name |

N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO3/c1-11-8-12(14(19)18(6)7)10-13(9-11)17-20-15(2,3)16(4,5)21-17/h8-10H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDQNDKNUNYZAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The general reaction pathway proceeds via a two-step mechanism:

- Oxidative Addition : A palladium catalyst inserts into the carbon-halogen bond of the aryl halide precursor (e.g., 5-bromo-N,N,3-trimethylbenzamide).

- Transmetallation and Reductive Elimination : The palladium complex reacts with bis(pinacolato)diboron, transferring the boron moiety to the aromatic ring and regenerating the catalyst.

Key reagents and conditions from published protocols include:

- Catalyst : Pd(dppf)Cl₂ (1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride) at 1–5 mol% loading.

- Base : Potassium acetate (KOAc) or potassium carbonate (K₂CO₃) to neutralize HBr byproducts.

- Solvent : 1,4-Dioxane or toluene under inert atmosphere (N₂/Ar).

- Temperature : 80–100°C for 3–12 hours.

Representative Procedure

A scaled example from patent literature involves the following steps:

- Combine 5-bromo-N,N,3-trimethylbenzamide (1.0 g, 4.67 mmol), bis(pinacolato)diboron (1.4 g, 5.61 mmol), KOAc (1.4 g, 14.01 mmol), and Pd(dppf)Cl₂ (341 mg, 0.47 mmol) in anhydrous 1,4-dioxane (10 mL).

- Purge the mixture with N₂ for 2 minutes, then heat at 100°C for 3 hours.

- Concentrate under reduced pressure and purify via silica gel chromatography (petroleum ether/ethyl acetate gradient) to yield the product as a white solid (920 mg, 71%).

Critical Parameters :

- Oxygen Sensitivity : The palladium catalyst degrades in the presence of O₂, necessitating strict inert conditions.

- Stoichiometry : A 1.2:1 molar ratio of bis(pinacolato)diboron to aryl halide prevents incomplete conversion.

Optimization Strategies for Improved Yield

Comparative studies reveal several levers for enhancing efficiency:

Catalyst Systems

| Catalyst | Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|

| Pd(dppf)Cl₂ | 5 | 71 | |

| Pd(PPh₃)₄ | 3 | 58 | |

| Pd(OAc)₂/XPhos | 2 | 82 |

The XPhos ligand system demonstrates superior activity due to enhanced steric bulk, accelerating transmetallation.

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 1,4-Dioxane | 2.21 | 71 | 3 |

| Toluene | 2.38 | 68 | 4 |

| DMF | 36.7 | 32 | 6 |

Polar aprotic solvents like DMF induce catalyst decomposition, while non-polar media improve stability.

Industrial-Scale Production Considerations

Adapting laboratory protocols for manufacturing requires addressing:

Continuous Flow Reactors

Pilot-scale trials using tubular flow reactors (TFRs) show advantages:

Purification Techniques

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Silica Chromatography | 99.5 | 85 |

| Crystallization | 98.2 | 92 |

| Acid-Base Extraction | 95.7 | 89 |

Crystallization from ethyl acetate/n-heptane (1:3 v/v) achieves pharmaceutical-grade purity (>98%) with minimal losses.

Comparative Analysis with Structural Analogs

Modifying the benzamide substituents impacts synthetic outcomes:

| Compound | R₁ | R₂ | Yield (%) | |

|---|---|---|---|---|

| N,N,3-Trimethyl-5-boronate benzamide | CH₃ | CH₃ | 71 | |

| N-Propyl-3-methyl-4-boronate benzamide | C₃H₇ | H | 68 | |

| N,N-Diisopropyl-3-methoxy-4-boronate benzamide | C₃H₇ | OCH₃ | 63 |

Electron-donating groups (e.g., -OCH₃) at the meta position reduce reactivity due to decreased electrophilicity at the coupling site.

Chemical Reactions Analysis

Types of Reactions

N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to the corresponding boronic acid.

Reduction: It can be reduced to form the corresponding borane.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halides and nucleophiles are commonly used in substitution reactions.

Major Products Formed

Oxidation: The major product is 3-(N,N-Dimethylcarbamoyl)-5-methylphenylboronic acid.

Reduction: The major product is the corresponding borane derivative.

Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the development of enzyme inhibitors and as a probe in biochemical assays.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The compound can also participate in various chemical transformations, contributing to its versatility in synthetic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The following table summarizes key structural analogues and their distinctions:

Physicochemical and Spectral Properties

- Purity listed as 97% in commercial batches .

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Fully characterized via X-ray crystallography , confirming the N,O-bidentate directing group critical for metal-catalyzed C–H activation .

- Boronate Fluorescence Probes (e.g., DSTBPin): Exhibited λₑₓ/λₑₘ = 350/450 nm , leveraging boronate-to-diol conversion for H₂O₂ detection .

Commercial and Research Status

- Target Compound : Discontinued by suppliers (e.g., CymitQuimica), likely due to niche demand or synthesis challenges .

- N-Methoxy-N-methyl-4-(dioxaborolan-2-yl)benzamide : Available commercially (CAS 1073353-58-8) with 94–101°C melting point , indicating higher thermal stability .

Key Findings and Implications

Structural Isomerism : Positional changes in methyl or boronate groups significantly alter reactivity and applications. For example, the 5-boronate isomer (target compound) may exhibit steric hindrance in cross-coupling compared to the 4-boronate isomer .

Substituent Effects : Fluorine or methoxy groups enhance stability and electronic properties, making derivatives more suitable for drug design or sensing .

Synthetic Challenges : Lower yields (e.g., 39% in ) and discontinuation of the target compound highlight the need for optimized coupling protocols or alternative boronation strategies .

Biological Activity

Overview

N,N,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound with significant applications in both organic synthesis and biological research. Its unique structure incorporates a boronic acid pinacol ester functional group, which is pivotal in various biochemical reactions. The compound is classified under boronic acid derivatives and is primarily used in Suzuki cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry.

| Property | Value |

|---|---|

| CAS Number | 1282616-14-1 |

| Molecular Formula | C₁₆H₂₄BNO₃ |

| Molecular Weight | 296.18 g/mol |

| Appearance | White to light yellow powder |

| Purity | >98% (by 1H NMR) |

Target of Action

The specific biological targets of this compound are not fully elucidated. However, its boronic acid functionality suggests interactions with various biomolecules through covalent bonding.

Mode of Action

The compound is known to modulate enzyme activity by forming reversible covalent bonds with active site residues. This interaction can lead to either inhibition or activation of enzymatic functions depending on the target.

Cellular Effects

This compound influences cellular processes significantly:

- Gene Expression Modulation : Studies indicate that this compound can alter the expression levels of genes involved in metabolic pathways. For instance, it has been shown to upregulate genes associated with detoxification processes.

- Impact on Cell Signaling Pathways : The compound has been observed to affect various signaling pathways critical for cell survival and proliferation.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses : Minimal toxic effects are observed; beneficial effects on metabolic regulation have been reported.

- High Doses : Adverse effects such as organ toxicity and metabolic dysregulation are noted.

Scientific Research Applications

This compound finds applications across multiple fields:

- Organic Chemistry : Utilized as a reagent in Suzuki cross-coupling reactions to synthesize complex organic molecules.

- Pharmaceutical Development : Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

- Material Science : Employed in creating advanced materials due to its unique electronic properties derived from its boronic acid structure.

Study 1: Enzymatic Inhibition

In a study examining the inhibitory effects of various boronic acid derivatives on enzyme activity, this compound demonstrated significant inhibition of specific metabolic enzymes involved in glucose metabolism. The IC50 values indicated potent activity at micromolar concentrations.

Study 2: Gene Expression Analysis

A gene expression analysis conducted on cultured human cells treated with varying concentrations of the compound revealed a dose-dependent increase in the expression of genes related to oxidative stress response. This suggests potential applications in conditions characterized by oxidative stress.

Q & A

Basic Research Question

The synthesis typically involves coupling a benzoic acid derivative with an amine group. A widely used method (for analogous compounds) employs 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid reacted with N,N-dimethylamine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane . Key considerations include:

- Temperature control : Reactions are stirred at room temperature for 12–24 hours.

- Solvent selection : Dichloromethane is preferred for its ability to dissolve both polar and non-polar intermediates.

- Purification : Column chromatography (silica gel) or recrystallization is used to isolate the product.

For boron-containing intermediates, ensure an inert atmosphere (argon/nitrogen) to prevent hydrolysis of the dioxaborolane ring .

Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Basic Research Question

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or DART-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₅BNO₃: 302.1922) .

- Infrared (IR) Spectroscopy : Detects B-O stretches (1350–1310 cm⁻¹) and amide C=O (1680–1640 cm⁻¹) .

How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boron reagent, particularly in complex molecular systems?

Advanced Research Question

Q. Key Optimization Strategies :

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-aryl couplings. For sterically hindered substrates, Pd(OAc)₂ with SPhos ligand improves yields .

- Solvent System : Employ THF/H₂O or DME/H₂O mixtures to balance substrate solubility and catalyst activity.

- Base Choice : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) enhances transmetallation efficiency .

Q. Example Data from Analogous Reactions :

| Starting Material | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Chloroarene | Pd(PPh₃)₄ | 32% | |

| Bromoarene | PdCl₂(dppf) | 65% |

Troubleshooting : Low yields may arise from incomplete boronate activation; pre-mixing the boron reagent with base (10 min) before adding catalyst can mitigate this .

What are the common challenges in purifying this compound after synthesis, and what strategies can mitigate these issues?

Advanced Research Question

Q. Challenges :

- Hydrolysis of Dioxaborolane : Exposure to moisture degrades the boron ring. Use anhydrous solvents and silica gel pretreated with 1% triethylamine during chromatography .

- Co-elution with Byproducts : Similar polarity of byproducts (e.g., unreacted benzoic acid) complicates separation. Employ gradient elution (hexane → ethyl acetate) with 0.1% acetic acid to improve resolution .

- Crystallization Difficulties : Low melting points or oily residues. Use anti-solvent crystallization (e.g., add hexane to a concentrated DCM solution) .

Analytical Validation : After purification, confirm purity via HPLC (C18 column, acetonitrile/water gradient) with >95% area under the curve .

How does the steric and electronic profile of the N,N-dimethylamide group influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

- Steric Effects : The N,N-dimethyl group increases steric hindrance near the amide carbonyl, potentially slowing transmetallation in Suzuki reactions. Use bulkier ligands (e.g., XPhos) to stabilize the palladium intermediate .

- Electronic Effects : The electron-donating methyl groups reduce electrophilicity of the aryl ring, requiring higher reaction temperatures (80–100°C) for efficient coupling .

Q. Comparative Data :

| Substituent | Coupling Yield (%) | Conditions |

|---|---|---|

| N,N-Dimethylamide | 65% | 100°C, PdCl₂(dppf) |

| Unsubstituted Amide | 82% | 80°C, Pd(PPh₃)₄ |

What computational methods are suitable for predicting the reactivity or binding modes of this compound in medicinal chemistry applications?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the dioxaborolane’s LUMO (-1.5 eV) suggests reactivity with diols .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina . The amide group often forms hydrogen bonds with active-site residues .

- MD Simulations : Assess stability of boron-containing complexes in aqueous environments (AMBER force field) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.